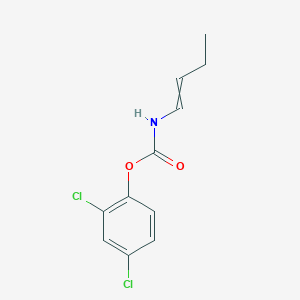
2,4-Dichlorophenyl but-1-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl but-1-en-1-ylcarbamate is an organic compound characterized by the presence of a carbamate group attached to a 2,4-dichlorophenyl and a but-1-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl but-1-en-1-ylcarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with but-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors with precise temperature and pressure control. The reactants are fed into the reactor in a continuous or batch process, and the product is purified through distillation or crystallization. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyl but-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,4-Dichlorobenzyl alcohol: An antiseptic compound used in throat lozenges and other products.
2,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various carbamate compounds.
Uniqueness
2,4-Dichlorophenyl but-1-en-1-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88310-29-6 |
|---|---|
Fórmula molecular |
C11H11Cl2NO2 |
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H11Cl2NO2/c1-2-3-6-14-11(15)16-10-5-4-8(12)7-9(10)13/h3-7H,2H2,1H3,(H,14,15) |
Clave InChI |
SHKCRHYLMCRSOL-UHFFFAOYSA-N |
SMILES canónico |
CCC=CNC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


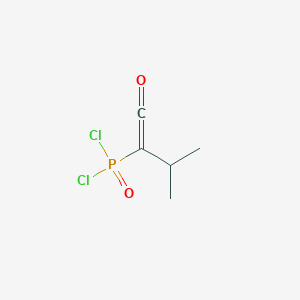
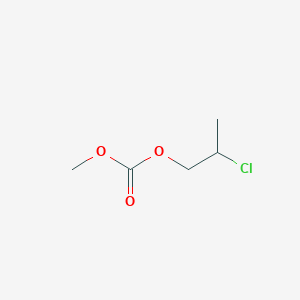
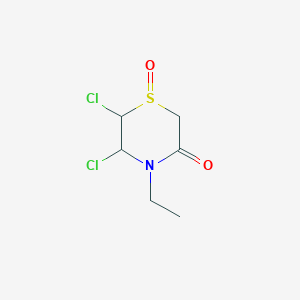
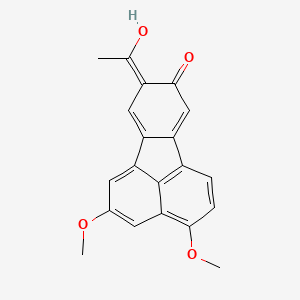

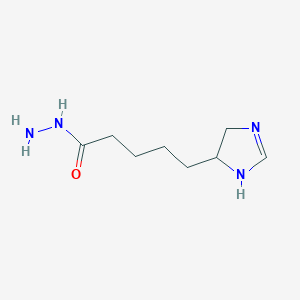


![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
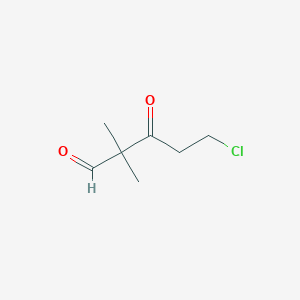



![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
